molecular formula C7H5N5 B6253443 6-azido-1H-indazole CAS No. 20377-00-8

6-azido-1H-indazole

Cat. No.: B6253443
CAS No.: 20377-00-8
M. Wt: 159.15 g/mol
InChI Key: CXCLSRHPGZIRJB-UHFFFAOYSA-N
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Description

6-Azido-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The azido group at the 6-position of the indazole ring introduces unique chemical properties, making this compound a compound of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-azido-1H-indazole typically involves the introduction of the azido group to the indazole core. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 6-bromo-1H-indazole, reacts with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds as follows:

6-Bromo-1H-indazole+NaN3This compound+NaBr\text{6-Bromo-1H-indazole} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaBr} 6-Bromo-1H-indazole+NaN3​→this compound+NaBr

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Azido-1H-indazole undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

    Substitution: The azido group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.

    Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) using copper sulfate and sodium ascorbate in a mixture of water and tert-butanol.

    Substitution: Sodium azide in DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products:

    Reduction: 6-Amino-1H-indazole.

    Cycloaddition: 1,2,3-Triazole derivatives.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Azido-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-azido-1H-indazole depends on its chemical reactivity and the context of its use. In bioorthogonal chemistry, the azido group reacts selectively with alkynes in living systems without interfering with native biological processes. In medicinal chemistry, the indazole core can interact with various biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    1H-Indazole: Lacks the azido group, making it less reactive in cycloaddition reactions.

    2H-Indazole: Isomeric form with different electronic properties and reactivity.

    6-Bromo-1H-indazole: Precursor used in the synthesis of 6-azido-1H-indazole.

Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity and enables its use in click chemistry and other specialized applications. Its ability to undergo selective reactions under mild conditions makes it a valuable tool in synthetic and medicinal chemistry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-azido-1H-indazole involves the conversion of 1H-indazole to 6-azido-1H-indazole through a series of reactions.", "Starting Materials": [ "1H-indazole", "Sodium azide", "Sulfuric acid", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 1H-indazole in sulfuric acid and add sodium azide to the solution.", "Step 2: Heat the mixture to 80-90°C for 2-3 hours to form 6-azido-1H-indazole.", "Step 3: Cool the mixture and add hydrogen peroxide to oxidize any unreacted sodium azide.", "Step 4: Neutralize the mixture with sodium hydroxide and filter the precipitate.", "Step 5: Wash the precipitate with ethanol and dry to obtain 6-azido-1H-indazole." ] }

CAS No.

20377-00-8

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

6-azido-1H-indazole

InChI

InChI=1S/C7H5N5/c8-12-10-6-2-1-5-4-9-11-7(5)3-6/h1-4H,(H,9,11)

InChI Key

CXCLSRHPGZIRJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=[N+]=[N-])NN=C2

Purity

95

Origin of Product

United States

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